molecular formula C7H3Cl2N B1334105 1,2-Dichloro-3-isocyanobenzene CAS No. 245539-09-7

1,2-Dichloro-3-isocyanobenzene

Cat. No. B1334105
M. Wt: 172.01 g/mol
InChI Key: PCVRZLUZDSRYDM-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-isocyanobenzene is an organic compound with the molecular formula C7H3Cl2N . It is used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system by antimycotic reagent and other inhibitors .


Synthesis Analysis

The synthesis of 1,2-Dichloro-3-isocyanobenzene can be achieved from Carbonimidic dichloride, (2,3-dichlorophenyl)- (9CI) . The kinetic parameters of the synthesis process, including the order of the reaction, the pre-exponential factor, and activation energy, were experimentally determined by conductance and other methods .


Molecular Structure Analysis

1,2-Dichloro-3-isocyanobenzene contains a total of 13 bonds; 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 positively charged N .


Chemical Reactions Analysis

The catalytic oxidation of environmentally unfriendly chlorinated organics is a powerful tool that can be used to completely mineralize these organic compounds. In this study, metals (Mn, Ni, V, and Fe) supported on zirconia have been investigated as catalysts in the oxidation of 1,2-dichlorobenzene .


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dichloro-3-isocyanobenzene is 172.01 g/mol . It has a total of 10 heavy atoms and 1 hydrogen bond acceptor .

Scientific Research Applications

Production as an Intermediate

1,2-Dichlorobenzene is used predominantly as an intermediate in the production of other chemicals. For instance, it plays a crucial role in the production of 3,4-dichloronitrobenzene, which is used in a significant amount (90%) and as a solvent in isocyanate production (10%) (Knecht & Lewalter, 2012).

Use in Organic Synthesis

The compound has been utilized in the synthesis of various organic compounds. For example, 4,5-Dichloro-1,2-dicyanobenzene, a related compound, was synthesized from 4,5-dichloro-1,2-benzenedicarboxylic acid and used in the production of octasubstituted phthalocyanines (Wöhrle et al., 1993).

Studies in Solid-State Physics

Research into the solid phases of derivatives of 1,2-dichlorobenzene, like 1,2-dichloro-3,4,5,6-tetramethylbenzene, has provided insights into orientational disorder and molecular dynamics in solid-state physics (Bräuniger et al., 2001).

Photocycloaddition Reactions

The compound is also involved in photocycloaddition reactions. For instance, 1,2-trans-Dichloroethene undergoes meta-photocycloaddition with benzene derivatives, leading to the formation of cyclopropane rings in certain molecular skeletons (Gilbert et al., 1989).

Kinetic Studies

Kinetic studies of reactions involving 1,2-dichlorobenzene derivatives, like the parallel reaction between 1,2,4-trichlorobenzene and sodium methoxide, have been conducted. These studies contribute to a deeper understanding of reaction mechanisms and kinetics in organic chemistry (Wang et al., 2010).

Isotope Effects and Energy Treatments

The effects of biofield energy treatment on isotopic abundance ratios in compounds like 1-Chloro-3-nitrobenzene, a structurally related compound, have been explored. This research could inform the design of pharmaceuticals and agricultural chemicals (Trivedi et al., 2016).

Organometallic Chemistry

In organometallic chemistry, 1,2-dichlorobenzene derivatives have been employed in reactions, such as the reaction of μ-(1,2-Diisocyanobenzene)bis(chlorogold) with amines. This research offers insights into reaction mechanisms and product formation in organometallic systems (Fehlhammer & Finck, 1991).

Quantum Chemical Studies

Quantum-chemical considerations have been applied to understand the isomerization behavior of dichlorobenzenes, revealing important insights into proton addition positions and the activation energies for intramolecular migration of atoms (Borisov et al., 1992).

properties

IUPAC Name

1,2-dichloro-3-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRZLUZDSRYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374199
Record name 1,2-Dichloro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-isocyanobenzene

CAS RN

245539-09-7
Record name 1,2-Dichloro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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